1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a pyrimidine core substituted with an indole group at the 6-position and an N-(1-phenylethyl)amide side chain. The indole moiety may contribute to π-π stacking interactions in binding pockets, while the phenethyl group could enhance lipophilicity and membrane permeability.
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-19(20-7-3-2-4-8-20)29-26(32)22-11-14-30(15-12-22)24-17-25(28-18-27-24)31-16-13-21-9-5-6-10-23(21)31/h2-10,13,16-19,22H,11-12,14-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOSXUWYCYZNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring, an indole moiety, and a pyrimidine substituent, which are known to contribute to various biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs like celecoxib, suggesting strong anti-inflammatory properties.
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide | 0.04 ± 0.02 | |
| Celecoxib | 0.04 ± 0.01 |
In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation, further supporting its therapeutic potential.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it exhibits cytotoxic effects on various cancer cell lines, including prostate cancer cells (PC3 and DU145). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
The results indicate that the compound is more effective against PC3 cells compared to DU145 cells, suggesting selective cytotoxicity.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may modulate signaling pathways related to inflammation and cancer cell proliferation. The presence of electron-releasing substituents in its structure enhances its interaction with target proteins involved in these pathways.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Anti-inflammatory Efficacy : A study involving rats showed that treatment with the compound significantly reduced edema compared to controls, with an effective dose (ED50) calculated at 8.23 μM.
- Cancer Cell Studies : Research on FaDu hypopharyngeal tumor cells indicated that the compound induced apoptosis more effectively than traditional chemotherapeutics like bleomycin, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Pyrimidine Core Modifications
The pyrimidine ring is a common scaffold in kinase inhibitors. Key structural variations among analogues include:
Key Findings :
- The target compound’s indole substituent differentiates it from pyrrolopyrimidine-based inhibitors (e.g., LIMK2 Type I inhibitors), which rely on ATP-competitive binding .
- Phenoxy-substituted analogues (e.g., 4-ethylphenoxy) may exhibit improved solubility but reduced target affinity compared to indole derivatives .
Amide Side Chain Variations
The N-substituent on the piperidine-4-carboxamide moiety influences target selectivity and pharmacokinetics:
Key Findings :
Heterocyclic Modifications
Replacement of indole with other heterocycles alters electronic properties and binding interactions:
Key Findings :
- Imidazole and tetrazole substituents introduce hydrogen-bonding capabilities but lack the indole’s planar structure for optimal hydrophobic interactions .
- Indole positioning (1- vs. 3-) significantly impacts binding; the target compound’s 1-indolyl group likely optimizes kinase active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
